3-Bromo-2-oxo-2h-pyran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-oxo-2H-pyran-5-carbonitrile: is a heterocyclic compound that features a bromine atom, a nitrile group, and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile typically involves the reaction of 3-bromo-2-oxo-2H-pyran with a suitable nitrile source under controlled conditions. One common method involves the use of malononitrile and aromatic aldehydes in the presence of a base, leading to the formation of the desired compound through a series of addition and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bases: Such as sodium hydroxide or potassium carbonate, are often used to facilitate substitution and condensation reactions.
Major Products Formed:
Substituted Pyrans: Resulting from nucleophilic substitution reactions.
Polycyclic Compounds: Formed through cyclization reactions involving the pyran ring.
Scientific Research Applications
Chemistry: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of new materials and catalysts .
Medicine: Research is ongoing to explore the compound’s potential as a building block for pharmaceuticals, particularly in the development of anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Shares a similar pyran ring structure but with a carboxylate group instead of a nitrile group.
3-(2-Bromoacetyl)-2H-chromen-2-one: Another brominated heterocycle with potential biological activity.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
496835-90-6 |
---|---|
Molecular Formula |
C6H2BrNO2 |
Molecular Weight |
199.99 g/mol |
IUPAC Name |
5-bromo-6-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H |
InChI Key |
VCARZLDXBFKNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.